molecular formula C15H18N4O3S2 B6812404 N-pyridin-2-yl-4-(thiophen-2-ylsulfonylamino)piperidine-1-carboxamide

N-pyridin-2-yl-4-(thiophen-2-ylsulfonylamino)piperidine-1-carboxamide

Cat. No.: B6812404
M. Wt: 366.5 g/mol
InChI Key: ZNEHEMFWHMHMHF-UHFFFAOYSA-N
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Description

N-pyridin-2-yl-4-(thiophen-2-ylsulfonylamino)piperidine-1-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridine ring, a thiophene ring, and a piperidine ring, making it a molecule of interest in various fields of scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pyridin-2-yl-4-(thiophen-2-ylsulfonylamino)piperidine-1-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction conditions precisely. The use of high-throughput screening methods can also be employed to identify the most efficient synthetic pathways .

Chemical Reactions Analysis

Types of Reactions

N-pyridin-2-yl-4-(thiophen-2-ylsulfonylamino)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

N-pyridin-2-yl-4-(thiophen-2-ylsulfonylamino)piperidine-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-pyridin-2-yl-4-(thiophen-2-ylsulfonylamino)piperidine-1-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-pyridin-2-yl-4-(thiophen-2-ylsulfonylamino)piperidine-1-carboxamide is unique due to its combination of three different heterocyclic rings, which may confer distinct biological activities and chemical properties compared to other similar compounds .

Properties

IUPAC Name

N-pyridin-2-yl-4-(thiophen-2-ylsulfonylamino)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S2/c20-15(17-13-4-1-2-8-16-13)19-9-6-12(7-10-19)18-24(21,22)14-5-3-11-23-14/h1-5,8,11-12,18H,6-7,9-10H2,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEHEMFWHMHMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NS(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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